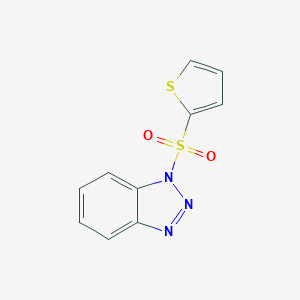
1-(2-Thienylsulfonyl)-1H-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Thienylsulfonyl)-1H-benzotriazole is a useful research compound. Its molecular formula is C10H7N3O2S2 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Thienylsulfonyl)-1H-benzotriazole is a compound of increasing interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C10H8N2O2S, with a molecular weight of approximately 220.25 g/mol. The compound features a benzotriazole core linked to a thienylsulfonyl group, which is believed to play a crucial role in its biological effects.
Antimicrobial Activity
Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 12.5–25 μg/mL for some potent variants .
Antiviral Activity
The antiviral potential of benzotriazole derivatives has also been explored. A study focused on their inhibitory effects against helicase enzymes from Flaviviridae viruses, including Hepatitis C virus (HCV). The N-alkyl derivatives of benzotriazole were synthesized and tested, showing promising results with IC50 values around 6.5 μM against HCV helicase when DNA was used as a substrate . This suggests that modifications to the benzotriazole structure can enhance antiviral activity.
Antiparasitic Activity
Another area of interest is the antiparasitic activity of these compounds. Research has highlighted that certain benzotriazole derivatives exhibit growth-inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, one study reported a dose-dependent decrease in parasite viability with concentrations as low as 25 μg/mL leading to significant reductions in epimastigote forms .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.
- Antiviral Mechanism : Inhibition of viral helicases prevents viral replication by blocking the unwinding of RNA or DNA during replication.
- Antiparasitic Mechanism : The compound may induce apoptosis or inhibit critical metabolic functions within parasitic cells.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various benzotriazole derivatives were synthesized and screened for antimicrobial activity against clinical strains. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced potency against resistant strains like MRSA, suggesting that structural modifications can significantly influence efficacy .
Case Study 2: Antiviral Activity Against HCV
A series of N-alkyl derivatives were evaluated for their ability to inhibit HCV helicase activity. The most effective derivatives demonstrated selective inhibition with minimal cytotoxic effects on host cells, indicating potential for therapeutic development against viral infections .
Data Summary
| Activity Type | Target Organism/Pathogen | Effect | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 12.5–25 μg/mL |
| Antiviral | Hepatitis C Virus | Helicase inhibition | ~6.5 μM |
| Antiparasitic | Trypanosoma cruzi | Growth inhibition | 25 μg/mL |
属性
IUPAC Name |
1-thiophen-2-ylsulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S2/c14-17(15,10-6-3-7-16-10)13-9-5-2-1-4-8(9)11-12-13/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOONDNEXQNNPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396768 |
Source


|
| Record name | 1-(2-THIENYLSULFONYL)-1H-BENZOTRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394245-72-8 |
Source


|
| Record name | 1-(2-THIENYLSULFONYL)-1H-BENZOTRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













